molecular formula C8H6FN B581798 2-Ethynyl-3-fluoro-5-methylpyridine CAS No. 1372103-91-7

2-Ethynyl-3-fluoro-5-methylpyridine

Cat. No. B581798
CAS RN: 1372103-91-7
M. Wt: 135.141
InChI Key: RRWWIECDYMJKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethynyl-3-fluoro-5-methylpyridine is a chemical compound with the empirical formula C8H6FN . It has a molecular weight of 135.14 . This compound is often used by researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 2-Ethynyl-3-fluoro-5-methylpyridine is not well-documented in the available literature. Sigma-Aldrich, a supplier of the compound, does not provide analytical data for this product . A related compound, trifluoromethylpyridine, has been synthesized and used as a key structural motif in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of 2-Ethynyl-3-fluoro-5-methylpyridine can be represented by the SMILES string CC1=CN=C(C(F)=C1)C#C . The InChI representation is InChI=1S/C8H6FN/c1-3-8-7(9)4-6(2)5-10-8/h1,4-5H,2H3 .


Physical And Chemical Properties Analysis

2-Ethynyl-3-fluoro-5-methylpyridine has a molecular weight of 135.14 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 135.048427358 g/mol . Its topological polar surface area is 12.9 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • The efficient functionalization of pyridinylmethyl derivatives, such as in the synthesis of cognition-enhancing drug candidates, demonstrates the importance of fluoro-substituted pyridines in medicinal chemistry. The process involves chlorination, hydrolysis, and methanesulfonylation, highlighting the versatility of these compounds in synthesis (J. Pesti et al., 2000).
  • Research into the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate from methyl 3-methylpyridine-2-carboxylate showcases the methodologies in modifying pyridine derivatives for further chemical and pharmaceutical applications (Shi Qunfeng et al., 2012).

Applications in Imaging and Radiolabeling

  • Fluoromethyl analogs of 2-ethynylpyridine have been synthesized for potential ligands for imaging brain metabotropic glutamate subtype-5 receptors (mGluR5s) with positron emission tomography (PET), indicating the critical role of fluorinated pyridines in neuroimaging (F. Siméon et al., 2007).
  • The development of herbicidal inhibitors of photosystem II (PSII) electron transport demonstrates the agricultural application of 2-fluoro-5-pyridyl derivatives. These compounds show excellent herbicidal activity against certain weeds, highlighting the potential for designing more effective and selective agrochemicals (Yuxiu Liu et al., 2005).

Molecular and Biological Research

  • The intersection of allenylidenes and mesomeric betaines in compounds such as 1-methylpyridinium-2-acetylide illustrates the exploration of novel molecular structures with potential applications in materials science and molecular electronics (S. Haindl et al., 2016).

Safety and Hazards

2-Ethynyl-3-fluoro-5-methylpyridine is classified as an acute toxin (oral, dermal, inhalation) and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid contact with skin and eyes . It should be used only in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-ethynyl-3-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-3-8-7(9)4-6(2)5-10-8/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWWIECDYMJKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-3-fluoro-5-methylpyridine

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